molecular formula C14H14O4 B1620850 Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate CAS No. 80035-52-5

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate

Cat. No.: B1620850
CAS No.: 80035-52-5
M. Wt: 246.26 g/mol
InChI Key: AUZLBHFNOOBPJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate typically involves the reaction of cyclohexanone derivatives with phenylhydrazine under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent oxidation to yield the final product . Common reagents used in this synthesis include methanesulfonic acid and methanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .

Scientific Research Applications

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo groups and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

methyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-18-14(17)13-11(7-10(15)8-12(13)16)9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZLBHFNOOBPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383052
Record name methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80035-52-5
Record name methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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